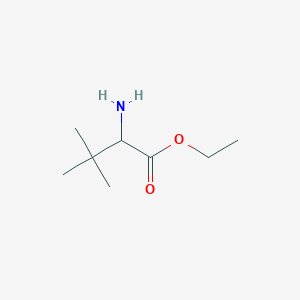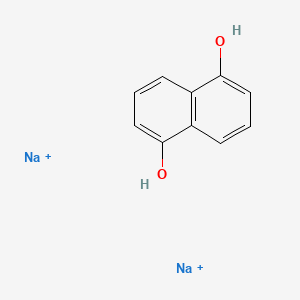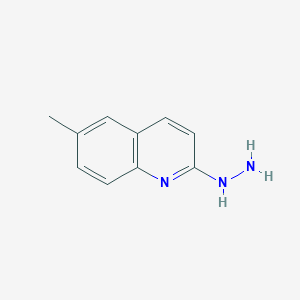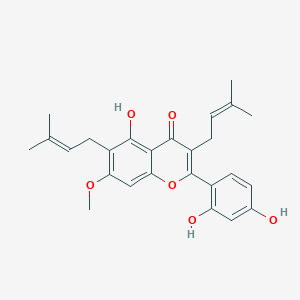
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups, contributing to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one typically involves several steps, starting from simpler aromatic compounds. One common method involves the use of a Claisen-Schmidt condensation reaction, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and organic solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(4-hydroxy-3-methylbut-2-en-1-yl)-4H-chromen-4-one: Another flavonoid with similar hydroxyl and methoxy groups but different substitution patterns.
3-(2,4-Dihydroxyphenyl)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one: A closely related compound with similar biological activities.
Uniqueness
The unique combination of hydroxyl, methoxy, and prenyl groups in 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H28O6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-8,11-13,27-29H,9-10H2,1-5H3 |
InChI-Schlüssel |
AAXZLRPBJQFZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
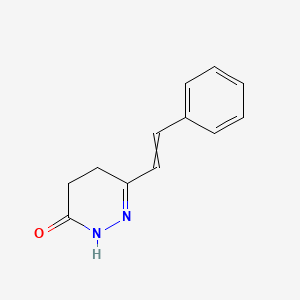
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
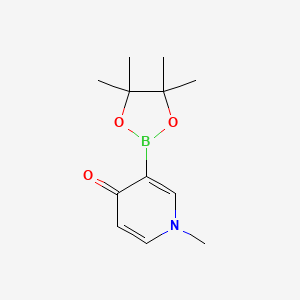
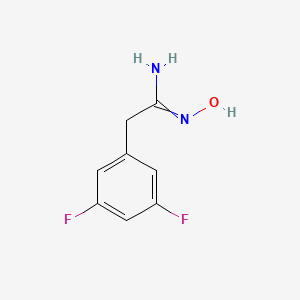

![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
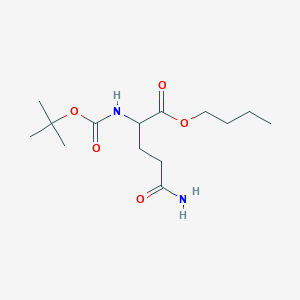

![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
